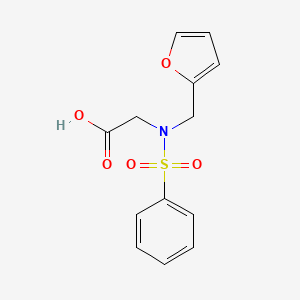

(Benzenesulfonylfuran-2-ylmethylamino)-acetic acid

Beschreibung

Basic Molecular Properties

(Benzenesulfonylfuran-2-ylmethylamino)-acetic acid possesses the molecular formula C13H13NO5S with a molecular weight of 295.31 grams per mole. The compound is registered under the Chemical Abstracts Service number 337494-85-6, which serves as its unique chemical identifier in databases and scientific literature. The systematic International Union of Pure and Applied Chemistry name for this compound is 2-[benzenesulfonyl(furan-2-ylmethyl)amino]acetic acid, reflecting its structural components and functional group arrangement.

The molecular structure contains 20 heavy atoms distributed across carbon, hydrogen, nitrogen, oxygen, and sulfur elements. The compound exhibits a formal charge of zero and demonstrates specific stereochemical properties with no defined stereocenter count, indicating its achiral nature. The molecular complexity index of 425 suggests a moderately complex organic structure suitable for diverse chemical transformations.

| Property | Value | Reference Method |

|---|---|---|

| Molecular Weight | 295.31 g/mol | PubChem 2.2 |

| Heavy Atom Count | 20 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity Index | 425 | Cactvs 3.4.8.18 |

| Stereocenter Count | 0 | PubChem |

Structural Composition Analysis

The compound's architecture incorporates three distinct structural domains that contribute to its chemical behavior and properties. The benzenesulfonyl group provides aromatic character and electron-withdrawing properties, while the furan-2-ylmethyl moiety introduces heterocyclic functionality with oxygen-containing aromatic characteristics. The acetic acid component serves as the primary polar functional group, enabling hydrogen bonding interactions and conferring water solubility properties.

The rotatable bond count of six indicates moderate molecular flexibility, allowing conformational changes that can influence biological interactions and chemical reactivity. The hydrogen bond donor count of one corresponds to the carboxylic acid group, while the hydrogen bond acceptor count of six reflects the presence of multiple oxygen atoms throughout the structure. These parameters significantly influence the compound's solubility profile and intermolecular interaction capabilities.

Eigenschaften

IUPAC Name |

2-[benzenesulfonyl(furan-2-ylmethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5S/c15-13(16)10-14(9-11-5-4-8-19-11)20(17,18)12-6-2-1-3-7-12/h1-8H,9-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJROUZFQNICTKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CO2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351983 | |

| Record name | 2-[benzenesulfonyl(furan-2-ylmethyl)amino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337494-85-6 | |

| Record name | 2-[benzenesulfonyl(furan-2-ylmethyl)amino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Analyse Chemischer Reaktionen

WAY-117885 kann verschiedene chemische Reaktionen eingehen, obwohl genaue Informationen rar sind. Einige gängige Reaktionstypen, an denen es möglicherweise beteiligt ist, sind Oxidation, Reduktion und Substitution. Die bei diesen Reaktionen verwendeten Reagenzien und Bedingungen hängen vom jeweiligen Kontext ab. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind nicht explizit dokumentiert.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der genaue Mechanismus, durch den WAY-117885 seine Wirkungen entfaltet, ist ein Bereich der aktiven Forschung. Es interagiert wahrscheinlich mit spezifischen molekularen Zielstrukturen oder Signalwegen und beeinflusst so zelluläre Funktionen. Detaillierte Informationen zu diesen Interaktionen sind nicht öffentlich zugänglich.

Wirkmechanismus

The precise mechanism by which WAY-117885 exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, influencing cellular functions. detailed information on these interactions is not publicly available.

Vergleich Mit ähnlichen Verbindungen

(2R)-2-(4-Methylbenzenesulfonamido)-2-phenylacetic Acid

CAS: Not explicitly provided; Molecular Formula: C₁₅H₁₅NO₄S. This compound shares a sulfonamide-linked acetic acid core but differs in substituents:

- Substituents : A 4-methylphenyl group replaces the furan-2-ylmethyl group.

- Stereochemistry : The (2R)-configuration introduces chirality, which may influence receptor binding or enzymatic interactions .

- Polarity : TPSA is likely similar (~90–100 Ų), but the methyl group slightly increases hydrophobicity compared to the furan-containing analog.

Research Relevance: Reported in crystallography studies as a monoclinic polymorph, highlighting its stable solid-state conformation .

(Benzenesulfonylfuran-2-ylmethylamino)-acetic Acid vs. N-(Furan-2-ylmethyl)-N-(phenylsulfonyl)glycine

These are synonyms for the same compound (CAS: 337494-85-6), confirming consistency in nomenclature across databases .

Methyl 2-(4-Methylphenylsulfonamido)-2-phenylacetate

CAS: Not provided; Molecular Formula: C₁₆H₁₇NO₄S.

- Key Difference : The carboxylic acid group is esterified (methyl ester), reducing polarity (lower TPSA) and enhancing cell membrane permeability.

- Application : Used as an intermediate in synthetic routes to chiral sulfonamide derivatives .

Comparative Analysis of Physicochemical and Functional Properties

| Property | This compound | (2R)-2-(4-Methylbenzenesulfonamido)-2-phenylacetic Acid | Methyl 2-(4-Methylphenylsulfonamido)-2-phenylacetate |

|---|---|---|---|

| Molecular Weight | 295.31 g/mol | ~297.35 g/mol (estimated) | 319.38 g/mol |

| XLogP3 | 1.3 | ~1.5 (estimated) | ~2.0 (ester increases lipophilicity) |

| Hydrogen Bond Acceptors | 6 | 5 | 4 |

| TPSA | 96.2 Ų | ~90 Ų | ~75 Ų |

| Bioactivity Potential | High (polar groups for target interaction) | Moderate (chirality may enhance selectivity) | Low (ester form is typically a prodrug) |

Biologische Aktivität

(Benzenesulfonylfuran-2-ylmethylamino)-acetic acid is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzenesulfonyl group linked to a furan ring and an amino-acetic acid moiety, which contributes to its unique biological properties. The structural formula can be represented as follows:

Research indicates that this compound interacts with various biological targets, primarily through:

- Receptor Binding : The compound exhibits high affinity for certain receptors, potentially modulating neurotransmitter systems.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, impacting cellular functions and signaling cascades.

Biological Activities

The compound has been investigated for several biological activities, including:

- Antimicrobial Activity : Studies show that it possesses significant antimicrobial properties against various bacterial strains.

- Anticancer Potential : Preliminary research suggests that it may inhibit cancer cell proliferation through apoptosis induction.

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammatory markers in vitro.

Data Table: Biological Activities Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction of cytokine levels |

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of this compound, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the anticancer properties of the compound using various cancer cell lines. The results demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with flow cytometry analysis confirming increased apoptosis rates.

Pharmacokinetics and Bioavailability

Pharmacokinetic studies suggest that the compound is rapidly absorbed after administration, with peak plasma concentrations achieved within a short time frame. Its bioavailability is influenced by factors such as solubility and metabolic stability.

Vorbereitungsmethoden

Preparation of Furan-2-ylmethylamine Intermediate

While direct literature on this intermediate for this compound is limited, related patents and literature describe preparation of furan-2-ylmethyl derivatives via:

- Reaction of furan with halogenated acetic acid esters under catalysis (e.g., zinc or aluminum chloride) to form 2-oxo-furyl acetic acid esters.

- Subsequent amination or oxime formation with methoxylamine hydrochloride or other amines under controlled low temperatures (0–10 °C) to minimize by-products.

Sulfonylation with Benzenesulfonyl Chloride

- The key sulfonylation step involves reacting furan-2-ylmethylamine with benzenesulfonyl chloride.

- This reaction is typically carried out in an inert solvent such as dichloromethane or chloroform.

- The reaction temperature is maintained at low to moderate levels (0–25 °C) to control the rate and avoid side reactions.

- The sulfonyl chloride reacts with the amine to form the sulfonamide linkage, a critical structural feature of the target compound.

Coupling with Aminoacetic Acid Derivative

- The aminoacetic acid moiety is introduced either by direct coupling with glycine derivatives or by using aminoacetic acid esters.

- Coupling agents or activating conditions (e.g., carbodiimides, acid chlorides) may be employed to facilitate amide bond formation.

- The reaction is followed by hydrolysis if esters are used, to yield the free acid.

- Purification steps include extraction, crystallization, and chromatographic techniques to achieve high purity.

Representative Synthetic Route (Summarized)

Research Findings and Optimization Notes

- Reaction System Integration: Some methods allow the entire synthesis from starting materials to final product in a single reaction system without isolating intermediates, simplifying production and reducing costs.

- Isomer Selectivity: Controlling reaction temperature and reagent addition rates minimizes formation of undesired isomers, improving product purity.

- Solvent Choice: Dichloromethane and chloroform are preferred solvents for sulfonylation and acetylation steps due to their inertness and ability to dissolve reactants effectively.

- Yield and Purity: Optimized conditions yield high purity products with minimal by-products, essential for research and potential pharmaceutical applications.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Impact on Synthesis |

|---|---|---|

| Temperature | 0–25 °C (low temp for amination) | Controls reaction rate and isomer formation |

| Solvent | Dichloromethane, Chloroform | Solubility and reaction medium stability |

| Catalysts/Reagents | Zn, AlCl3 (for ester formation), Benzenesulfonyl chloride | Facilitate key bond formations |

| Reaction Time | 3–8 hours per step | Ensures completion and high yield |

| Purification | Extraction, crystallization, filtration | Removes impurities, improves purity |

Q & A

Q. What are the key synthetic pathways for (Benzenesulfonylfuran-2-ylmethylamino)-acetic acid, and what reaction conditions are critical for optimizing yield and purity?

The synthesis typically involves sulfonylation of a furan derivative using benzenesulfonyl chloride under anhydrous conditions, followed by nucleophilic substitution to introduce the methylamino group and coupling with bromoacetic acid. Critical parameters include temperature control (0–5°C for exothermic steps), inert atmosphere (nitrogen), and purification via column chromatography (ethyl acetate/hexane gradient) or recrystallization. Yield optimization requires stoichiometric monitoring by TLC and pH adjustment during carboxylation .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

High-resolution mass spectrometry (HRMS) confirms molecular weight (±2 ppm). ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.1 ppm for benzenesulfonyl, δ 6.2–6.5 ppm for furan). Single-crystal X-ray diffraction (R-factor <0.05) resolves bond angles and torsion, while IR spectroscopy verifies sulfonyl (1150–1350 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹) groups. Crystallization from DMSO/water at 4°C produces diffraction-quality crystals .

Q. What strategies ensure the chemical stability of this compound during storage and experimental use?

Store at 2–8°C under argon to prevent hydrolysis. For aqueous solutions, maintain pH 6–8 using phosphate buffers. Avoid prolonged exposure to light (ICH Q1B guidelines). Degradation is monitored via HPLC (C18 column, 0.1% TFA/acetonitrile gradient), with LC-MSⁿ identifying byproducts like sulfonic acid derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide-containing analogs of this compound?

Discrepancies arise from assay variability (e.g., cell lines, incubation times). Mitigation strategies:

- Standardize assays using reference inhibitors (e.g., acetazolamide for carbonic anhydrase).

- Validate purity via elemental analysis and HPLC-MS (>95%).

- Perform comparative studies under controlled conditions (pH 7.4, 37°C).

- Use X-ray crystallography to confirm structures when activity diverges >20% from literature .

Q. What computational modeling approaches predict the interaction mechanisms of this compound with biological targets?

- Density Functional Theory (DFT): B3LYP/6-31G* level calculations identify reactive sites (e.g., sulfonyl oxygen charge density).

- Molecular Docking (AutoDock Vina): Grid size 60×60×60 Å and exhaustiveness=32 optimize binding mode predictions.

- Molecular Dynamics (NAMD): 50 ns trajectories assess binding stability under physiological conditions.

- QSAR Models: Correlate Hammett σ constants of substituents with IC₅₀ values .

Q. How can structure-activity relationship (SAR) studies elucidate the role of benzenesulfonyl and furan moieties in bioactivity?

- Synthesize analogs with electron-withdrawing (-NO₂) or donating (-OCH₃) groups at benzenesulfonyl para positions.

- Replace furan with thiophene or pyrrole to assess heterocycle effects.

- Introduce methyl groups at the α-position of acetic acid to probe steric hindrance.

- Co-crystallize analogs with target proteins (e.g., carbonic anhydrase IX) to map binding interactions .

Q. What experimental designs are recommended for assessing stability under pharmacological conditions?

- pH Stability: Incubate in buffers (pH 1–13, 37°C, 72 hours) with HPLC monitoring.

- Thermal Stress: Heat at 40–80°C in sealed ampoules under nitrogen.

- Photodegradation: Expose to 1.2 million lux hours (ICH Q1B). Degradation kinetics are modeled using Arrhenius plots to predict shelf-life at 25°C .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Use nitrile gloves, chemical goggles, and fume hoods.

- For skin contact, wash with 10% sodium bicarbonate solution followed by water.

- In case of inhalation, administer 100% oxygen and seek medical attention.

- Store at 2–8°C under argon; dispose of spills via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.